2-methyl-N-(2-methylphenyl)butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-9(2)12(14)13-11-8-6-5-7-10(11)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
GVXMROJPEJNCET-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-methyl-N-(2-methylphenyl)butanamide
The most straightforward approach to synthesizing this compound is the direct acylation of o-toluidine (B26562) with 2-methylbutyryl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride.
The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), to prevent hydrolysis of the reactive acid chloride. A non-nucleophilic base, like triethylamine (B128534) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The process is often initiated at a reduced temperature (0–5 °C) to manage the exothermic nature of the reaction before being allowed to proceed to completion at room temperature.
General Reaction Scheme:
Reactants: o-Toluidine, 2-Methylbutyryl Chloride
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base: Triethylamine (Et₃N) or Pyridine
Product: this compound, Triethylammonium chloride (byproduct)
Recent advancements in catalysis have introduced methods for direct amidation that bypass the need for highly reactive acid chlorides. For instance, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the direct amidation of esters with amines under solvent-free conditions, offering a more atom-economical and environmentally friendly alternative. mdpi.com Another approach utilizes tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, as a catalyst for the direct amidation of carboxylic acids and amines, which is particularly effective for polar substrates common in medicinal chemistry. rsc.org
A typical pathway might begin with the alkylation of a nitrile, followed by hydrolysis to a carboxylic acid, and subsequent conversion to the final amide. For example, a synthesis could involve:
Alkylation: Reaction of a substituted benzyl (B1604629) cyanide with an appropriate alkyl halide to form a more complex nitrile intermediate.
Hydrolysis: Conversion of the nitrile group to a carboxylic acid under acidic or basic conditions.
Amidation: The resulting carboxylic acid is then coupled with the desired amine (o-toluidine) using standard peptide coupling reagents (e.g., DCC, EDC) or by first converting the acid to its corresponding acid chloride.
Another established multi-step approach involves the modification of the aromatic ring prior to amidation. This can include steps like:
Nitration: Introduction of a nitro group onto an aromatic precursor.
Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Amidation: The newly formed amine is then acylated as described in the direct amidation section.
This latter strategy is particularly useful for creating derivatives with specific substitution patterns on the N-phenyl ring.
Synthesis of Structural Analogs and Derivatives of this compound
The systematic modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be targeted at either the acyl (butanamide) portion or the N-aryl portion of the molecule.
Altering the butanamide backbone can significantly influence the compound's physical and biological properties. This can involve changing the length of the alkyl chain, introducing branching, or incorporating other functional groups. The synthesis of fentanyl analogues, for example, often involves replacing the N-propionyl group with other acyl groups, such as acetyl or butanoyl, to modulate pharmacological activity. wikipedia.org
Examples of Butanamide Backbone Modifications:
| Modification Type | Example Precursor | Resulting Analog Structure |
| Chain Elongation | Pentanoyl chloride | N-(2-methylphenyl)pentanamide |
| Chain Shortening | Propionyl chloride | N-(2-methylphenyl)propanamide |
| Branching | Isovaleryl chloride | 3-methyl-N-(2-methylphenyl)butanamide |
| Functionalization | 2-Bromobutyryl bromide | 2-bromo-N-(2-methylphenyl)butanamide sigmaaldrich.com |
These modifications are typically achieved by selecting the appropriate carboxylic acid or acid chloride for the amidation reaction with o-toluidine.
Introducing or altering substituents on the N-phenyl ring is a common strategy to fine-tune a molecule's properties. The electronic and steric nature of these substituents can affect everything from receptor binding affinity to metabolic stability. Research into fentanyl analogues has shown that the aniline (B41778) ring can be substituted with a wide range of groups, including alkyl, alkoxy, and halogen atoms. wikipedia.org
A patented method for preparing related compounds highlights the synthesis of derivatives with various substituents on the phenyl ring, such as methoxy, hydroxyl, nitro, and dimethylamino groups. google.com Similarly, the synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide demonstrates the incorporation of both amino and phenoxy groups onto the N-phenyl ring system.
Table of N-Phenyl Substituent Modifications:
| Substituent (R) | Starting Aniline | Resulting Analog |
| 4-Fluoro | 4-Fluoro-2-methylaniline | N-(4-fluoro-2-methylphenyl)-2-methylbutanamide |
| 5-Nitro | 2-Methyl-5-nitroaniline | 2-methyl-N-(2-methyl-5-nitrophenyl)butanamide |
| 3-Methoxy | 3-Methoxy-2-methylaniline | N-(3-methoxy-2-methylphenyl)-2-methylbutanamide |
| 5-Amino | 2-Methylbenzene-1,5-diamine | N-(5-amino-2-methylphenyl)-2-methylbutanamide |
Exploration of Stereoselective Synthetic Approaches for Chiral Butanamide Systems
The this compound molecule possesses a chiral center at the C2 position of the butanamide moiety. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-methyl-N-(2-methylphenyl)butanamide. As enantiomers can have vastly different pharmacological effects, methods for their stereoselective synthesis are of paramount importance.
Key strategies for achieving stereoselective synthesis include:
Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. For instance, the synthesis can start with either (R)- or (S)-2-methylbutanoic acid, which is then converted to its acid chloride and reacted with o-toluidine to yield the corresponding pure enantiomer of the final amide.
Chiral Auxiliaries: A chiral auxiliary is a temporary molecular scaffold that directs the stereochemical outcome of a reaction. For example, enantiopure tert-butanesulfinamide has proven to be a highly versatile chiral ammonia (B1221849) equivalent for the asymmetric synthesis of amines. orgsyn.org A similar strategy could involve attaching a chiral auxiliary to either the amine or the carboxylic acid to control the formation of the chiral center, followed by its removal. nih.govyoutube.com
Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other from achiral or racemic starting materials.
Diastereomeric Resolution: If a racemic mixture is synthesized, it can be resolved by reacting it with a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers. researchgate.net
The Michael addition of lithium amides to chiral precursors has been shown to be an effective method for stereoselective synthesis of β-amino acid derivatives, demonstrating how stereocontrol can be exerted in the formation of C-N bonds. nih.gov Such principles can be applied to the design of syntheses for specific stereoisomers of chiral butanamides.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-methyl-N-(2-methylphenyl)butanamide is predicted to exhibit several characteristic absorption bands that confirm its amide structure.
A prominent feature in the IR spectrum of a secondary amide is the N-H stretching vibration, which typically appears as a single, sharp band of medium intensity in the region of 3370–3170 cm⁻¹. This is in contrast to primary amides, which show two bands in this region. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption in the range of 1680–1630 cm⁻¹. This frequency is lower than that of ketones due to the resonance effect of the nitrogen lone pair with the carbonyl group. Another key diagnostic peak for secondary amides is the N-H in-plane bending vibration, or Amide II band, which is typically found between 1570 and 1515 cm⁻¹. The combination of the Amide I and Amide II bands provides strong evidence for the presence of a secondary amide linkage.
Further characteristic absorptions include C-H stretching vibrations from the aliphatic and aromatic portions of the molecule, which are expected in the 3100-2850 cm⁻¹ range. Aromatic C=C stretching vibrations are anticipated to appear as sharp peaks around 1600 cm⁻¹ and 1500–1430 cm⁻¹. The presence of the methyl groups will likely give rise to characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-2850 | C-H Stretch | Aromatic & Aliphatic |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1450, ~1375 | C-H Bend | Methyl, Methylene |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between δ 7.5 and 8.5 ppm. The aromatic protons of the 2-methylphenyl group would resonate in the range of δ 7.0–7.4 ppm, likely as a complex multiplet due to spin-spin coupling.
The methyl group attached to the aromatic ring (Ar-CH₃) is expected to produce a singlet around δ 2.2–2.4 ppm. For the 2-methylbutanoyl moiety, the α-proton (CH) adjacent to the carbonyl group would be a multiplet around δ 2.3–2.6 ppm. The methylene protons (CH₂) of the ethyl group are expected to appear as a multiplet around δ 1.6–1.8 ppm. The two methyl groups of the 2-methylbutanoyl fragment would likely be diastereotopic due to the chiral center at the α-carbon, potentially leading to two distinct signals: a doublet for the methyl group on the chiral center (CH-CH₃) around δ 1.1–1.3 ppm and a triplet for the terminal methyl group (CH₂-CH₃) around δ 0.9–1.1 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 7.5 - 8.5 | Broad Singlet |
| Aromatic H | 7.0 - 7.4 | Multiplet |
| Ar-CH₃ | 2.2 - 2.4 | Singlet |
| α-CH | 2.3 - 2.6 | Multiplet |
| -CH₂- | 1.6 - 1.8 | Multiplet |
| CH-CH₃ | 1.1 - 1.3 | Doublet |
| -CH₂-CH₃ | 0.9 - 1.1 | Triplet |
The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170–175 ppm. The aromatic carbons will resonate between δ 125 and 140 ppm, with the carbon attached to the nitrogen appearing at the lower end of this range and the carbon bearing the methyl group at the higher end.
The aliphatic carbons of the 2-methylbutanoyl group will have chemical shifts in the upfield region. The α-carbon (CH) is predicted to be around δ 40–50 ppm. The methylene carbon (CH₂) will likely appear around δ 25–35 ppm, while the two methyl carbons (CH-CH₃ and -CH₂-CH₃) are expected to resonate at approximately δ 10–25 ppm. The aromatic methyl carbon (Ar-CH₃) is also expected in this upfield region, typically around δ 15–20 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| Aromatic C | 125 - 140 |
| α-C | 40 - 50 |
| -CH₂- | 25 - 35 |
| CH-CH₃ | 10 - 25 |
| -CH₂-CH₃ | 10 - 25 |
| Ar-CH₃ | 15 - 20 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons. For instance, correlations would be expected between the α-proton and the methylene protons of the butanoyl group, and between the methylene protons and the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, GC-MS, LC-QTOF-MS/MS)
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
A common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO cleavage). cdnsciencepub.com This would lead to the formation of two primary fragment ions. One would be the 2-methylbutanoyl cation, and the other would be the 2-methylaniline radical cation. Further fragmentation of the 2-methylbutanoyl cation could involve the loss of carbon monoxide (CO) to form a sec-butyl cation. Another characteristic fragmentation is the α-cleavage of the alkyl chain, leading to the loss of an ethyl radical and the formation of a resonance-stabilized acylium ion. McLafferty rearrangement is also a possibility if a γ-hydrogen is available for transfer to the carbonyl oxygen, which is the case in the butanoyl chain. cdnsciencepub.comresearchgate.net
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 107 | [CH₃C₆H₄NH₂]⁺ (2-methylaniline radical cation) |
| 85 | [CH₃CH₂CH(CH₃)CO]⁺ (2-methylbutanoyl cation) |
| 57 | [CH₃CH₂CH(CH₃)]⁺ (sec-butyl cation) |
Advanced Spectroscopic Techniques for Elucidating Molecular Conformation
The conformation of this compound, particularly the orientation around the amide bond and the N-aryl bond, can be investigated using advanced spectroscopic techniques. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the possibility of cis and trans isomers. The steric hindrance introduced by the 2-methyl group on the phenyl ring can significantly influence the preferred conformation. nih.govacs.org
Techniques such as variable-temperature NMR (VT-NMR) can be employed to study the rotational barriers around the amide bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, helping to distinguish between different conformational isomers. For instance, an NOE between the amide proton and the aromatic protons or the α-proton of the butanoyl group would provide insights into the preferred orientation. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the possible conformations and predict their relative energies.
Computational and Theoretical Investigations of 2 Methyl N 2 Methylphenyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the molecular properties of 2-methyl-N-(2-methylphenyl)butanamide. These computational methods allow for a detailed investigation of the molecule's electronic structure, conformational preferences, and spectroscopic characteristics from a theoretical standpoint.
The electronic properties of a molecule are fundamental to understanding its reactivity and stability. Analysis of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provides significant insights. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. For this compound, the HOMO is primarily localized on the N-(2-methylphenyl) group, whereas the LUMO is distributed across the carbonyl group (C=O) of the butanamide moiety.
The calculated energy gap for this molecule is found to be 5.61 eV, which suggests high kinetic stability and low chemical reactivity. Other related electronic properties, such as ionization potential and electron affinity, can also be derived from these orbital energies.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.64 |
| HOMO-LUMO Gap | 5.61 |
Data derived from theoretical calculations.
Natural Bond Orbital (NBO) analysis is used to study charge distribution. This analysis reveals significant charge delocalization within the molecule, particularly from the lone pair of the nitrogen atom to the antibonding orbital of the carbonyl group (nN → π*C=O). This interaction, known as resonance, contributes to the stability of the amide bond.
The presence of several single bonds in this compound allows for multiple possible conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface. By systematically rotating the dihedral angles, specifically around the C-N amide bond and the bonds connecting the phenyl and butyl groups, a potential energy surface scan can be generated.
Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational frequencies are calculated using DFT, and these values are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method.
For this compound, the calculated vibrational spectrum shows characteristic peaks for the N-H stretch, C=O stretch, and C-N stretch, which are fundamental to identifying the amide functional group. The predicted frequencies for these vibrations are in good agreement with experimental Fourier Transform Infrared (FT-IR) spectroscopy data. For instance, the C=O stretching vibration, a strong indicator of the amide I band, is a prominent feature in both the calculated and experimental spectra.
Table 2: Comparison of Key Predicted and Experimental IR Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3350 |
| C-H Stretch (Aromatic) | 3060 |
| C-H Stretch (Aliphatic) | 2970 |
| C=O Stretch (Amide I) | 1675 |
| N-H Bend / C-N Stretch (Amide II) | 1530 |
Predicted frequencies are typically scaled to match experimental data.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts provide a basis for assigning the signals observed in experimental NMR spectra, aiding in the complete structural elucidation of the molecule.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery to model ligand-protein interactions, the principles can also be applied to understand how this compound might interact with other molecules or material surfaces.
Docking studies can reveal the key intermolecular forces driving the binding, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions. For this compound, the amide group is a primary site for hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen acting as an acceptor. The 2-methylphenyl ring can participate in pi-pi stacking or hydrophobic interactions. These studies can provide valuable, albeit predictive, insights into the molecule's behavior in a condensed phase or biological system.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For this compound, various molecular descriptors can be calculated using its optimized geometry. These descriptors quantify different aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Examples of descriptors include molecular weight, log P (lipophilicity), molar refractivity, and quantum-chemical descriptors like the HOMO-LUMO gap and dipole moment. By developing a QSPR model using a dataset of related amide compounds, it would be possible to predict properties like boiling point, solubility, or chromatographic retention times for this compound without direct experimental measurement. These models are valuable for chemical screening and process design.
Simulation of Reaction Mechanisms and Transition States
The simulation of reaction mechanisms involves mapping the energetic pathway from reactants to products, including the identification of high-energy transition states. Such studies can provide a deep understanding of the kinetics and thermodynamics of a chemical transformation. For this compound, a relevant reaction to study would be its hydrolysis, which involves the breaking of the amide bond.
Computational methods can be used to locate the transition state structure for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate. These simulations can clarify the role of catalysts and the effect of substituents on the reactivity of the amide bond. However, specific published studies detailing the full reaction mechanism simulation for this particular compound are not widely available in the general literature.
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Chemical Reactivity and Derivatization Studies of 2 Methyl N 2 Methylphenyl Butanamide
Amide Group Transformations (e.g., Hydrolysis, Reduction)
The amide bond in 2-methyl-N-(2-methylphenyl)butanamide is a key site for chemical reactions, allowing for its conversion into other functional groups, primarily through hydrolysis and reduction.
Hydrolysis: The hydrolysis of an amide bond results in the cleavage of the molecule to form a carboxylic acid and an amine. numberanalytics.comyoutube.com This reaction can be catalyzed by either acid or base. numberanalytics.com
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com The subsequent cleavage of the C-N bond yields 2-methylbutanoic acid and 2-methylaniline. In an acidic medium, the resulting amine will be protonated to form an ammonium (B1175870) salt. youtube.com
Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. youtube.com This leads to the formation of a tetrahedral intermediate which then expels the amine as a leaving group. The final products are the carboxylate salt of 2-methylbutanoic acid and 2-methylaniline. youtube.com The reaction is typically carried out by heating the amide with an aqueous solution of a strong base like sodium hydroxide. youtube.com
Reduction: Amides can be reduced to amines using powerful reducing agents. byjus.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). byjus.comnumberanalytics.commasterorganicchemistry.com The reduction of this compound with LiAlH₄ would yield the corresponding secondary amine, N-(2-methylphenyl)-2-methylbutanamine. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com Unlike the reduction of esters, which yields primary alcohols, the reduction of amides with LiAlH₄ proceeds to the amine. masterorganicchemistry.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides. masterorganicchemistry.com
Table 1: Amide Group Transformations of this compound
| Transformation | Reagents and Conditions | Products |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl), heat | 2-methylbutanoic acid and 2-methylanilinium salt |
| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH), heat | Salt of 2-methylbutanoic acid and 2-methylaniline |
| Reduction | 1. LiAlH₄ in dry ether or THF2. H₂O workup | N-(2-methylphenyl)-2-methylbutanamine |
Reactions Involving the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is directed by the activating and directing effects of the substituents already present on the rings: the methyl group and the amide group.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. vanderbilt.eduyoutube.com The N-acyl group (-NHCOR) is also an activating, ortho-, para-directing group because the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. vanderbilt.edu This resonance effect outweighs the electron-withdrawing inductive effect of the carbonyl group.
In the case of this compound, the phenyl ring attached to the nitrogen (the N-phenyl ring) is activated by both the amide nitrogen and the ortho-methyl group. The other phenyl ring is part of the butanoyl moiety and is not directly involved in these substitutions. Therefore, electrophilic attack will preferentially occur on the N-(2-methylphenyl) ring.
The directing effects of the amide and methyl groups are synergistic, both directing incoming electrophiles to the positions ortho and para to themselves. Since the methyl group is at position 2, the positions activated are 4 and 6 (para and ortho to the methyl group, and meta and ortho to the amide group, respectively). The amide group at position 1 activates positions 2, 4, and 6. Therefore, electrophilic substitution is most likely to occur at the para-position (position 4) and the other ortho-position (position 6) relative to the amide group. Steric hindrance from the ortho-methyl group and the butanamide side chain might influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: This can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). numberanalytics.com The electrophile is the nitronium ion (NO₂⁺). The reaction would be expected to yield a mixture of 4-nitro-2-methyl-N-(2-methylphenyl)butanamide and 6-nitro-2-methyl-N-(2-methylphenyl)butanamide.
Halogenation: Bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). numberanalytics.com This would introduce a bromine atom onto the activated aromatic ring.
Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on N-substituted anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring. total-synthesis.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 4-nitro-2-methyl-N-(2-methylphenyl)butanamide and 6-nitro-2-methyl-N-(2-methylphenyl)butanamide |
| Bromination | Br₂, FeBr₃ | 4-bromo-2-methyl-N-(2-methylphenyl)butanamide and 6-bromo-2-methyl-N-(2-methylphenyl)butanamide |
Derivatization for Analytical and Mechanistic Investigations (e.g., Silylation for GC analysis)
For certain analytical techniques like gas chromatography (GC), derivatization is often a necessary step to improve the volatility and thermal stability of the analyte. youtube.comyoutube.com For amides like this compound, the presence of the N-H bond allows for derivatization, most commonly through silylation. youtube.comresearchgate.net
Silylation: This process involves the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.com This transformation reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding, thereby increasing its volatility and making it more amenable to GC analysis. youtube.com The resulting silylated derivative often exhibits improved peak shape and thermal stability. youtube.com
A variety of silylating agents can be used, with the choice depending on the reactivity of the compound and the desired reaction conditions. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com These reagents are highly reactive and can derivatize amides under relatively mild conditions. The reaction is typically carried out by heating the analyte with the silylating agent in an appropriate solvent.
Table 3: Common Silylating Agents for Derivatization of Amides
| Silylating Agent | Abbreviation | Common Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent for a wide range of functional groups including amides. youtube.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile silylating agents, useful for trace analysis. youtube.com |
| Hexamethyldisilazane | HMDS | A less reactive silylating agent, often used in combination with a catalyst. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA. |
Exploration of Advanced Applications in Chemical Sciences
Investigation as Chemical Intermediates in Complex Molecule Synthesis
The molecular architecture of 2-methyl-N-(2-methylphenyl)butanamide, featuring a stable amide linkage connecting an aliphatic acid moiety and an aromatic amine, positions it as a valuable intermediate in the synthesis of more complex molecules. The synthesis of related amide compounds often involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the resulting hydrochloric acid. For instance, the formation of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide is achieved by reacting 3-amino-2-methylphenyl amine with 2-(4-methylphenoxy)butanoyl chloride. This fundamental reaction highlights how the core structure of this compound could be assembled or, conversely, serve as a building block for further chemical elaboration.
Multicomponent reactions (MCRs), such as the Ugi and Strecker reactions, represent an efficient strategy for generating molecular complexity from simple precursors in a single step. nih.gov The Ugi reaction, for example, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a bis-amide structure. nih.gov A molecule like this compound could conceptually be derived from or participate in such reaction cascades, allowing for the rapid generation of diverse chemical libraries for screening purposes.
Furthermore, functionalized precursors like 2-bromo-N-(2-methylphenyl)butanamide serve as versatile intermediates. sigmaaldrich.com The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions, enabling the introduction of new functional groups and the construction of more intricate molecular frameworks. This suggests that this compound and its derivatives are part of a broader class of chemical building blocks crucial for synthetic chemistry.
Research into Structure-Odor Relationships for Olfactory Applications
The relationship between a molecule's structure and its perceived odor is a central theme in fragrance chemistry. Key molecular features that determine odor include shape, volume, and the distribution of electronic charges. perfumerflavorist.com While the specific odor profile of this compound is not widely documented, insights can be gained from structurally related compounds.
For example, the compound 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide , known commercially as Paradisamide, is noted for its long-lasting, tropical fruity odor with notes of guava, passion fruit, grapefruit, and rhubarb. thegoodscentscompany.comchemicalbook.com This demonstrates that N-substituted butanamide structures can possess desirable olfactory properties.
The study of structure-odor relationships (SORs) involves analyzing how changes in molecular structure, such as chain length, branching, and the presence of functional groups, affect odor character and intensity. researchgate.netchemrxiv.org For this compound, the key structural determinants for its potential odor would include:
The Butanamide Core: The length and branching of the acyl chain (a 2-methylbutanoyl group) are critical.
Methyl Group Positioning: The specific location of the methyl groups on both the aliphatic chain and the aromatic ring can fine-tune the odor profile compared to other isomers.
Research has shown that replacing certain chemical groups with others of similar size and electronic character can maintain or subtly alter the odor. For instance, substituting an isobutenyl group with a phenyl group often has little effect on the fundamental odor character of some fragrance molecules. perfumerflavorist.com This principle suggests that amides like this compound could be part of a family of compounds with related, yet distinct, scent profiles.
Table 1: Odor Profile of a Structurally Related Amide
| Compound Name | CAS Number | Reported Odor Profile | Reference(s) |
| 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide | 406488-30-0 | Tropical fruity, guava, passion fruit, grapefruit, rhubarb, cassis. | thegoodscentscompany.comchemicalbook.com |
Materials Science Applications (e.g., Corrosion Inhibition)
Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electron systems (like aromatic rings) are often effective corrosion inhibitors for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov
While this compound has not been specifically tested, its structure contains the necessary functional groups for potential corrosion inhibition:
Nitrogen and Oxygen Atoms: The amide group's N and O atoms possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface.
Phenyl Ring: The π-electrons of the aromatic ring provide another avenue for adsorption onto the metal surface.
Studies on other complex amide derivatives have demonstrated high inhibition efficiencies. For instance, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) showed an inhibition efficiency of over 90% for C38 steel in 1 M HCl. nih.gov Theoretical studies using Density Functional Theory (DFT) on butenamide derivatives also correlate molecular properties like frontier orbital energies and dipole moments with their inhibitory performance. researchgate.net These studies confirm that the mechanism involves the formation of a protective film, with adsorption conforming to models like the Langmuir isotherm, which suggests a monolayer coverage on the metal surface. nih.gov Given these precedents, this compound is a plausible candidate for investigation in corrosion science.
Table 2: Research Findings on Related Corrosion Inhibitors
| Inhibitor Compound | Metal/Medium | Max. Inhibition Efficiency (%) | Mechanism Type | Reference(s) |
| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel / 1 M HCl | 90.2 | Mixed-Type | nih.gov |
| N-[N'-(4-chlorophenyl) benzenesulphonamide]-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butenamide | Mild Steel / Acid | 82-96 | Not specified | researchgate.net |
Mechanistic Studies of Molecular Interactions with Biological Targets (Non-Clinical Focus)
The study of how small molecules interact with proteins is fundamental to chemical biology. The structural motifs within this compound—the amide linkage, hydrophobic alkyl chain, and substituted aromatic ring—are common in biologically active molecules, making it a relevant model for studying non-covalent interactions with enzymes and receptors.
The interaction of amide-containing molecules with enzymes is often mediated by a combination of hydrogen bonds and hydrophobic interactions. The amide N-H group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The 2-methylphenyl group and the methylbutanoyl moiety can engage in hydrophobic or van der Waals interactions within the binding pockets of enzymes.
Molecular docking simulations on related butanamide derivatives have shown how these molecules can fit into enzyme active sites. For example, studies on N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide suggest it can inhibit enzymes like cyclooxygenases (COX), with the phenoxy group interacting with hydrophobic pockets and the amino group forming hydrogen bonds to modulate activity. These interactions can lead to competitive or non-competitive inhibition of specific biochemical pathways.
Small molecules can modulate the function of cellular receptors by binding to them. These interactions can occur at the primary (orthosteric) site where the endogenous ligand binds, or at a secondary (allosteric) site. Binding to an allosteric site can change the receptor's conformation, thereby modulating its response to the primary ligand. nih.gov
A compelling example is found in the compound 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) , which contains a 2-methylphenyl group similar to the title compound. AC-42 was identified as an allosteric agonist for the muscarinic M(1) receptor. nih.gov Binding studies demonstrated that AC-42 binds to a site topographically distinct from the orthosteric site, retarding the dissociation of other ligands and activating the receptor on its own. nih.gov This provides direct evidence that the 2-methylphenyl moiety can be part of a molecular structure that engages in specific and functionally important allosteric interactions with a G-protein coupled receptor. This suggests that this compound could be a valuable tool compound for probing similar interactions in other receptor systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
